Cas no 2648939-44-8 (1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane)

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane is a versatile cyclic compound with distinct structural features. It exhibits high purity and stability, making it suitable for various synthetic applications. Its unique nitrogen-containing heterocyclic structure facilitates the formation of complex molecules, offering a range of potential uses in pharmaceuticals, agrochemicals, and materials science. The compound's compatibility with various reaction conditions ensures efficient synthesis and transformation.
1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane structure
2648939-44-8 structure
商品名:1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane
CAS番号:2648939-44-8
MF:C9H17NO2
メガワット:171.23678278923
MDL:MFCD34168343
CID:5642876
PubChem ID:155973258

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 化学的及び物理的性質

名前と識別子

    • EN300-39870285
    • EN300-28244690
    • 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
    • 2648939-44-8
    • 1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane
    • MDL: MFCD34168343
    • インチ: 1S/C9H17NO2/c1-11-6-8-3-9(4-8,7-12-2)10-5-8/h10H,3-7H2,1-2H3
    • InChIKey: DMCRCZRVOZXCSG-UHFFFAOYSA-N
    • ほほえんだ: O(C)CC12CNC(COC)(C1)C2

計算された属性

  • せいみつぶんしりょう: 171.125928785g/mol
  • どういたいしつりょう: 171.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39870285-0.05g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8
0.05g
$2097.0 2023-07-07
Enamine
EN300-39870285-0.5g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8
0.5g
$2396.0 2023-07-07
Enamine
EN300-28244690-10.0g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8 95.0%
10.0g
$10732.0 2025-03-15
Enamine
EN300-28244690-1.0g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8 95.0%
1.0g
$2496.0 2025-03-15
Enamine
EN300-28244690-0.1g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8 95.0%
0.1g
$2197.0 2025-03-15
Enamine
EN300-39870285-0.25g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8
0.25g
$2297.0 2023-07-07
Enamine
EN300-28244690-1g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8
1g
$2496.0 2023-09-09
Enamine
EN300-39870285-0.1g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8
0.1g
$2197.0 2023-07-07
Enamine
EN300-39870285-10.0g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8
10.0g
$10732.0 2023-07-07
Enamine
EN300-28244690-0.25g
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
2648939-44-8 95.0%
0.25g
$2297.0 2025-03-15

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 関連文献

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexaneに関する追加情報

Chemical Profile of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane (CAS No. 2648939-44-8)

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane, identified by its Chemical Abstracts Service (CAS) number 2648939-44-8, is a specialized organic compound with a unique bicyclic structure featuring an azabicyclo[2.1.1]hexane core. This compound has garnered attention in the field of medicinal chemistry due to its structural complexity and potential applications in drug discovery and development. The presence of multiple methoxymethyl substituents on the bicyclic framework introduces specific functional groups that can be exploited for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

The molecular architecture of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane consists of a seven-membered ring containing two nitrogen atoms and five carbon atoms, with the two methoxymethyl groups attached at the 1 and 4 positions. This configuration imparts rigidity to the molecule while allowing for selective functionalization at other sites, such as the bridgehead carbon or other positions on the ring system. Such structural features are of significant interest to researchers exploring novel scaffolds for therapeutic agents.

In recent years, there has been growing interest in azabicycloalkanes as pharmacophores due to their ability to mimic certain biological motifs and exhibit favorable pharmacokinetic properties. The azabicyclo[2.1.1]hexane scaffold, in particular, has been investigated for its potential to interact with biological targets such as enzymes and receptors, often leading to compounds with improved binding affinities and selectivity. The introduction of methoxymethyl groups further enhances the compound's utility by providing handles for further derivatization, including nucleophilic substitution reactions or protection-deprotection strategies.

One of the most compelling aspects of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane is its potential role as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic frameworks that exhibit promising biological activity. For instance, derivatives of this scaffold have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The flexibility offered by the methoxymethyl groups allows for fine-tuning of electronic and steric properties, enabling optimization of drug-like characteristics such as solubility, metabolic stability, and cell permeability.

Recent advancements in computational chemistry have also highlighted the importance of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane in virtual screening campaigns aimed at identifying lead compounds for drug development. Molecular modeling studies suggest that this compound can adopt multiple conformations that may facilitate interactions with biological targets, making it a valuable candidate for structure-based drug design (SBDD). Furthermore, its rigid bicyclic core provides a stable platform for covalent bond formation with other pharmacophores, enhancing the likelihood of discovering potent and selective therapeutic agents.

The synthetic accessibility of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane is another factor contributing to its significance in medicinal chemistry. While the synthesis of azabicycloalkanes can be challenging due to ring-closure reactions requiring precise conditions, recent methodologies have improved yields and purity levels significantly. These advancements have made it feasible to produce sufficient quantities of this compound for both academic research and industrial applications. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption without compromising efficiency.

In conclusion, 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane (CAS No. 2648939-44-8) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, combined with its synthetic versatility and potential biological activity, make it an attractive scaffold for medicinal chemists seeking novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its role in advancing pharmaceutical innovation is likely to expand significantly.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD